molecular formula C19H17BrN2O3 B11776917 (S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate

(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate

Katalognummer: B11776917
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: SPXRSVDAWGGCGB-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate is a complex organic compound that features a benzyl group, an oxazole ring, and a bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . The bromophenyl group can be introduced via palladium-catalyzed direct arylation of the oxazole ring . The final step involves the coupling of the oxazole derivative with benzyl carbamate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas in the presence of Pd/C is a typical reducing condition.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives and benzyl carbamates.

Eigenschaften

Molekularformel

C19H17BrN2O3

Molekulargewicht

401.3 g/mol

IUPAC-Name

benzyl N-[(1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C19H17BrN2O3/c1-13(22-19(23)24-12-14-5-3-2-4-6-14)18-21-11-17(25-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,22,23)/t13-/m0/s1

InChI-Schlüssel

SPXRSVDAWGGCGB-ZDUSSCGKSA-N

Isomerische SMILES

C[C@@H](C1=NC=C(O1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

CC(C1=NC=C(O1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.